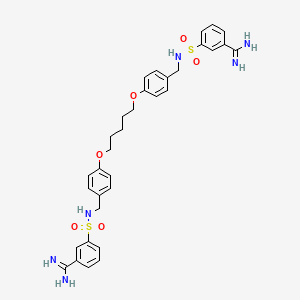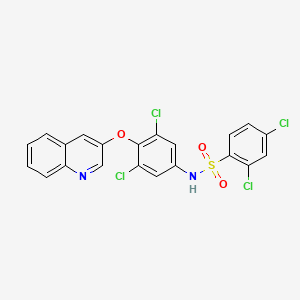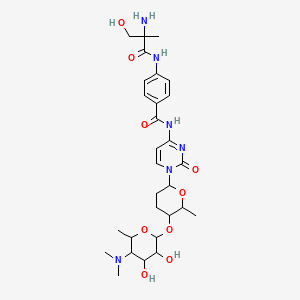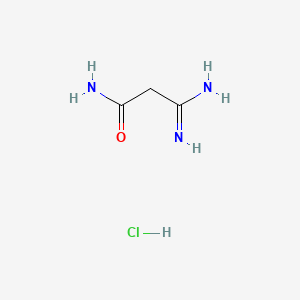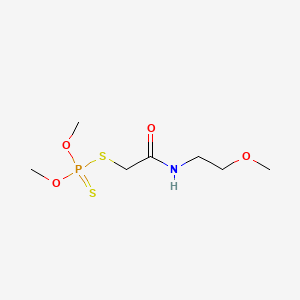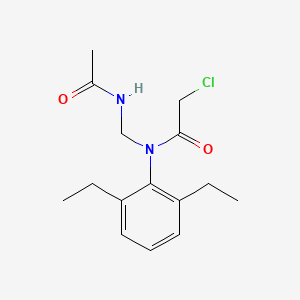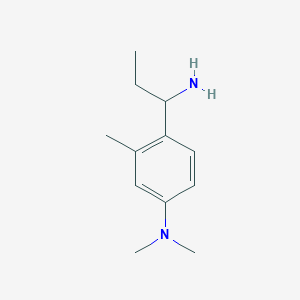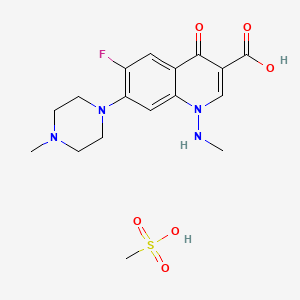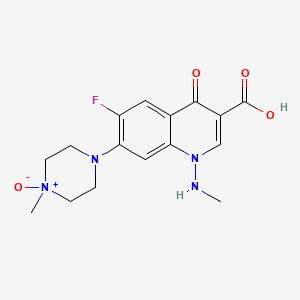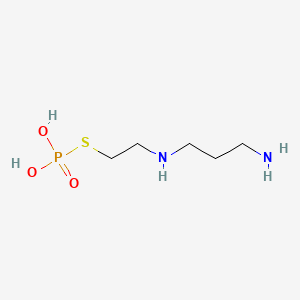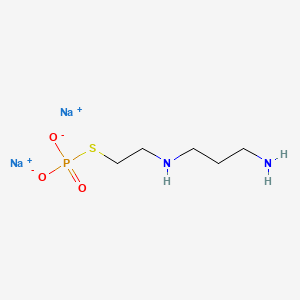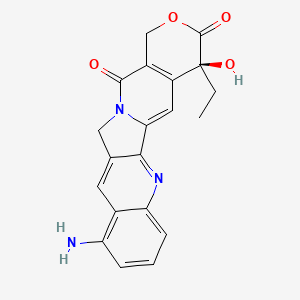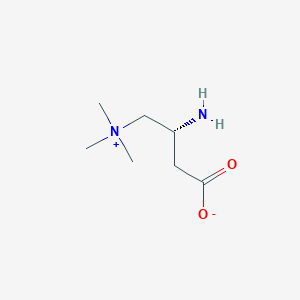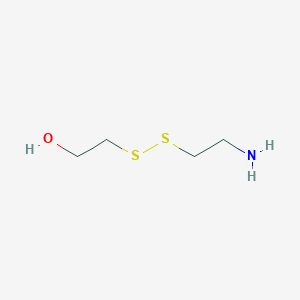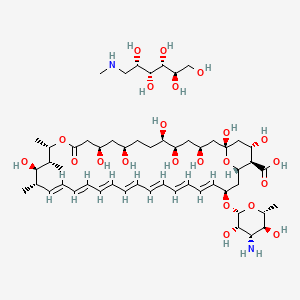
Amphoglucamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphoglucamine is used in the combined chemotherapy of viral diseases.
Applications De Recherche Scientifique
Antifungal Applications
Amphoglucamine, a polyenic antibiotic, has been explored primarily for its antifungal properties. It has shown effectiveness in treating deep mycoses, including candidiasis. For instance, Moskovskaia (1981) reported its use in treating 36 patients with deep mycoses, observing no toxic effects and improved patient conditions (Moskovskaia, 1981). Additionally, Mikhailova and Ezhkov (1981) investigated its efficacy in experimental candidiasis in animals treated with sex hormones, finding that it improved survival in male and female mice infected with Candida albicans (Mikhailova & Ezhkov, 1981).
Pharmacokinetics
The pharmacokinetics of amphoglucamine were studied by Fateeva (1986), who found that the drug is absorbed after oral administration or as aerosols in experimental animals, influencing antibiotic levels and renal excretion (Fateeva, 1986).
Impact on Humoral Immunity
Mikhailova and Ekzempliarov (1980) explored the effect of amphoglucamine on humoral immunity indices in rabbits. They found that it did not significantly affect antibody titers in various immunological reactions and suppressed intracutaneous allergic reactions to antigens (Mikhailova & Ekzempliarov, 1980).
Combined Chemotherapy Applications
Potyl'chanskaia and Araviĭskiĭ (1987) demonstrated the enhanced efficacy of amphoglucamine when combined with other drugs, like 5-fluorocytosine, in treating experimental generalized candidiasis. This combination therapy notably improved the survival of experimental animals and reduced internal organ contamination with fungus (Potyl'chanskaia & Araviĭskiĭ, 1987).
Sensitivity to Candida Strains
Boiko et al. (1984) researched the sensitivity of Candida albicans to various polyenic antibiotics, including amphoglucamine. They found varying sensitivity levels to these antibiotics, suggesting the need for tailored treatment approaches in oral candidiasis (Boiko et al., 1984).
Propriétés
Numéro CAS |
58722-78-4 |
|---|---|
Nom du produit |
Amphoglucamine |
Formule moléculaire |
C54H90N2O22 |
Poids moléculaire |
1119.3 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;4-,5+,6+,7+/m00/s1 |
Clé InChI |
BMTUXPZRZGAUCT-LBUWUQBSSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
amphoglucamine amphoglucomine N-methyl-D-glucamine amphotericin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



